

The Biological Target of MBM-17S: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: MBM-17S

Cat. No.: B15608883

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Abstract

MBM-17S is a potent and selective small molecule inhibitor targeting NIMA-related kinase 2 (Nek2), a serine/threonine kinase critically involved in the regulation of the cell cycle. This guide provides an in-depth overview of the biological target of **MBM-17S**, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the pertinent signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound for research and development purposes.

Introduction

The identification of a drug's biological target is a cornerstone of modern drug discovery, providing crucial insights into its mechanism of action and therapeutic potential. **MBM-17S**, the succinate salt of the imidazo[1,2-a]pyridine derivative MBM-17, has been identified as a highly potent inhibitor of NIMA-related kinase 2 (Nek2).^[1] Nek2 is a key regulator of mitotic events, and its dysregulation is frequently observed in various human cancers, making it a compelling target for anticancer drug development.^{[2][3]} **MBM-17S** exerts its anti-proliferative effects by inducing cell cycle arrest and apoptosis following the specific inhibition of Nek2 kinase activity.^[1]

The Biological Target: NIMA-related Kinase 2 (Nek2)

Nek2 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly in the G2/M phase.^{[2][4]} Its primary functions include the regulation of centrosome separation and the establishment of a bipolar mitotic spindle, which are essential for accurate chromosome segregation during cell division.^{[4][5]} Overexpression of Nek2 is a common feature in a variety of human cancers and is often associated with genomic instability, increased cell proliferation, and poor prognosis.^{[2][6]}

The activity of Nek2 is tightly regulated throughout the cell cycle, with its expression peaking in the S and G2 phases.^[4] At the onset of mitosis, Nek2 phosphorylates several downstream substrates, including the centrosomal proteins C-Nap1 and rootletin, to facilitate the separation of duplicated centrosomes.^{[4][5]} By targeting Nek2, **MBM-17S** disrupts these critical mitotic processes, leading to mitotic catastrophe and subsequent cell death in cancer cells.^[1]

Quantitative Data Summary

The following tables summarize key quantitative data for MBM-17 (the active free base of **MBM-17S**) from preclinical studies.

Table 1: In Vitro Nek2 Kinase Inhibition

Compound	Target	IC ₅₀ (nM)
MBM-17	Nek2	3.0

Data extracted from Xi JB, et al. Eur J Med Chem. 2017.^[1]

Table 2: In Vitro Anti-proliferative Activity of MBM-17

Cell Line	Cancer Type	IC ₅₀ (μM)
MGC-803	Gastric Cancer	0.48
HCT-116	Colon Cancer	1.06
Bel-7402	Liver Cancer	4.53

Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]

Table 3: In Vivo Antitumor Efficacy of **MBM-17S** in HCT-116 Xenograft Model

Treatment Group	Dosage (mg/kg, i.p., twice daily)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
MBM-17S	20	Significant Suppression

Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]

Table 4: Pharmacokinetic Properties of MBM-17 in Rats

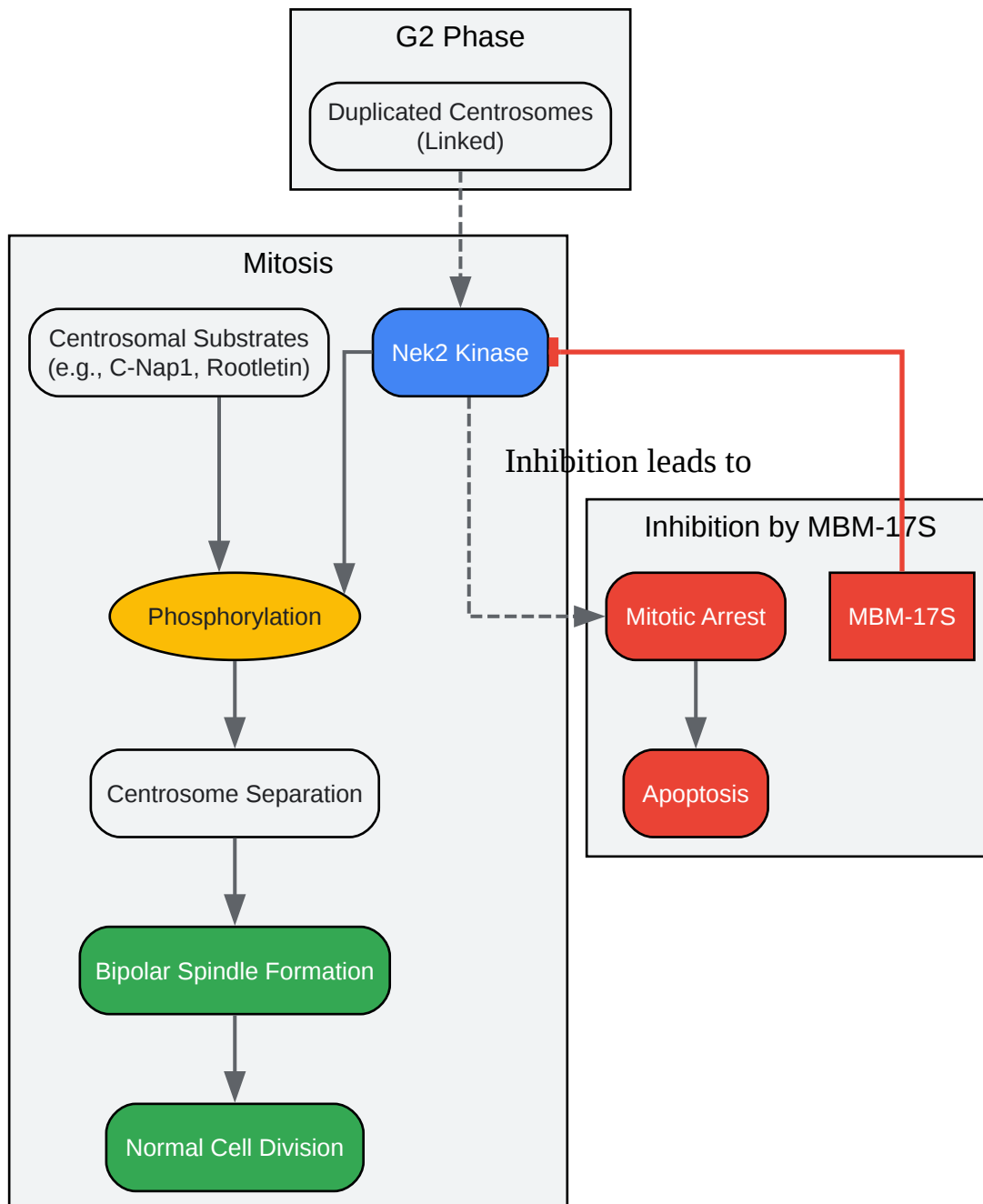
Parameter	Value (at 1.0 mg/kg, i.v.)
CL (mL/min/kg)	42.4
Vss (L/kg)	4.06
t _{1/2} (hours)	2.42
AUC _{0-t} (ng/h/mL)	386
AUC _{0-∞} (ng/h/mL)	405

Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]

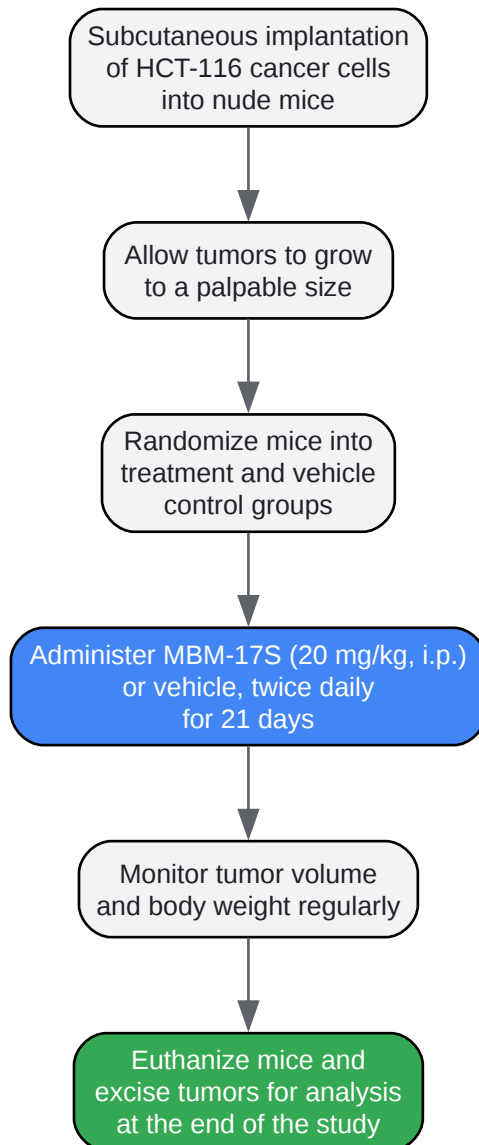
Signaling Pathway

The primary signaling pathway affected by **MBM-17S** is the Nek2-mediated regulation of the cell cycle. Inhibition of Nek2 by **MBM-17S** disrupts the timely separation of centrosomes, leading to mitotic arrest and ultimately apoptosis.

Nek2 Signaling Pathway and Inhibition by MBM-17S



Experimental Workflow for In Vivo Xenograft Model



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Phone: (601) 213-4426
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